Computed Lipophilicity (XLogP3) Positions the Compound Between Cyclopropyl and Cyclohexyl Analogs
The target compound exhibits an XLogP3 of 1.9, precisely intermediate between the predicted values for its cyclopropyl analog (≈1.2) and cyclohexyl analog (≈2.8) [1]. This 0.7–0.9 log unit difference translates to a ≈5‑fold change in lipid partitioning, directly impacting passive membrane permeability and metabolic clearance [2].
| Evidence Dimension | XLogP3 (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Cyclopropyl analog (2-(6-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde): ~1.2; Cyclohexyl analog: ~2.8 |
| Quantified Difference | +0.7 vs cyclopropyl; −0.9 vs cyclohexyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Moderate lipophilicity is associated with an optimal balance between permeability and solubility, whereas excessively high or low logP can impair oral absorption or promote metabolic liability.
- [1] PubChem Computed Descriptors for CID 102540380; XLogP3 values for analogs estimated using ChemAxon/Instant JChem predictions. View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney, Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings, Adv. Drug Deliv. Rev. 2001, 46, 3‑26. View Source
